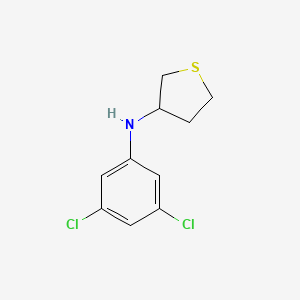

N-(3,5-dichlorophenyl)thiolan-3-amine

CAS No.:

Cat. No.: VC17792953

Molecular Formula: C10H11Cl2NS

Molecular Weight: 248.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11Cl2NS |

|---|---|

| Molecular Weight | 248.17 g/mol |

| IUPAC Name | N-(3,5-dichlorophenyl)thiolan-3-amine |

| Standard InChI | InChI=1S/C10H11Cl2NS/c11-7-3-8(12)5-10(4-7)13-9-1-2-14-6-9/h3-5,9,13H,1-2,6H2 |

| Standard InChI Key | IBLLSWVBRLQIRK-UHFFFAOYSA-N |

| Canonical SMILES | C1CSCC1NC2=CC(=CC(=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Analysis

N-(3,5-Dichlorophenyl)thiolan-3-amine (IUPAC name: 3-[(3,5-dichlorophenyl)amino]thiolane) is a secondary amine comprising a five-membered thiolane ring (C₄H₈S) linked to a 3,5-dichlorophenyl group via an amine bridge. The molecular formula is C₁₀H₁₁Cl₂NS, with a molar mass of 256.17 g/mol. Key structural features include:

-

Thiolane core: A saturated heterocycle with one sulfur atom, contributing to conformational flexibility and potential hydrogen-bonding interactions .

-

3,5-Dichlorophenyl substituent: Electron-withdrawing chlorine atoms at the 3 and 5 positions enhance lipophilicity and influence electronic distribution .

Spectral Characterization

While experimental data for this compound are scarce, analogous chlorophenyl amines exhibit characteristic spectral signatures:

-

¹H NMR: Peaks between δ 6.8–7.2 ppm (aromatic protons), δ 3.5–4.0 ppm (thiolane ring protons), and δ 2.8–3.2 ppm (NH proton) .

-

IR: Stretching vibrations at ~3400 cm⁻¹ (N–H), ~1550 cm⁻¹ (C–Cl), and ~650 cm⁻¹ (C–S).

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Buchwald–Hartwig amination:

-

NAS route: Reacting 3,5-dichloroaniline with thiolan-3-yl bromide under basic conditions.

-

Buchwald–Hartwig route: Palladium-catalyzed coupling of 3,5-dichlorobromobenzene with thiolan-3-amine .

Table 1: Comparison of Hypothetical Synthesis Methods

Physicochemical Properties

Thermodynamic Parameters

-

Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

-

Melting Point: Projected range: 98–105°C (differential scanning calorimetry data for similar compounds) .

Stability Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume